molecular formula C26H28ClN5O2 B000280 Vilazodone hydrochloride CAS No. 163521-08-2

Vilazodone hydrochloride

Cat. No. B000280
M. Wt: 478 g/mol
InChI Key: RPZBRGFNBNQSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vilazodone hydrochloride is a novel antidepressant that acts as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. It has garnered attention for its dual mechanism, potentially offering therapeutic advantages for affective disorders, particularly major depressive disorder (MDD). The premise for its design was to overcome the limitations of acute SSRI-induced enhancements in serotonergic neurotransmission through combined SSRI activity and 5-HT1A partial agonism, potentially leading to a quicker and more effective treatment response (Dawson & Watson, 2009).

Synthesis Analysis

The synthesis of Vilazodone hydrochloride has been optimized for both yield and purity through various methods, highlighting its commercial viability for large-scale production. One notable approach involves a five-step process starting from 1-tosyl-1H-indole-5-carbonitrile, leading to vilazodone with an overall yield of 52.4% and 99.7% purity. This synthesis route is deemed convenient and economical, suitable for scale-up production (Hu, Song, & Xu, 2012).

Molecular Structure Analysis

Vilazodone's molecular structure is characterized by its combined SSRI and 5-HT1A receptor partial agonist functionalities. Its complex interactions with both the serotonin transporter and the 5-HT1A receptor have been elucidated through ligand docking and molecular dynamics simulations, revealing a unique binding mode that underpins its pharmacological profile. Notably, Vilazodone adopts a linear pose within the binding pocket of the human serotonin transporter, distinguishing it from classical antidepressants (Zhang et al., 2020).

Chemical Reactions and Properties

Vilazodone hydrochloride's reactivity under various stress conditions has been thoroughly investigated, demonstrating its stability under neutral hydrolytic, photolytic, and thermal stress conditions, while showing degradation in acidic, basic, and oxidative conditions. This degradation behavior is crucial for understanding its stability and shelf life (Kalariya et al., 2015).

Scientific Research Applications

Chromatographic Determination

A validated RP-HPLC method has been developed for the determination of Vilazodone hydrochloride in pharmaceutical formulations. This method is crucial for accurately measuring Vilazodone hydrochloride levels, supporting its use and research in pharmaceuticals (Annapurna et al., 2017).

Cytotoxic Effects in Cancer Research

Vilazodone hydrochloride has been evaluated for its cytotoxic effects in the HT-29 bowel cancer cell line. The study found that Vilazodone hydrochloride exhibits significant anticancer properties, indicating its potential use in cancer treatment, specifically in cases of coexisting depression and colon carcinoma (LathaPriya et al., 2019).

Immune-Genomic Effects

A pilot study compared the immune-genomic effects of Vilazodone and Paroxetine in late-life depression. The study revealed that Vilazodone might have an impact on reducing proinflammatory gene expression and immune modulation, suggesting a potential broader impact on inflammatory processes (Eyre et al., 2017).

Nasal Spray Solution for Brain Delivery

Research has been conducted on a multi-dose nasal spray solution of Vilazodone hydrochloride for direct delivery to the brain. This approach aims to overcome drawbacks associated with the oral route of administration for treating depression, offering a novel delivery system (Giradkar & Patel, 2021).

Bioavailability and Pharmacokinetics

A UHPLC-MS-MS assay was developed for the rapid determination of Vilazodone in plasma samples, an essential tool for understanding the pharmacokinetics and bioavailability of Vilazodone in clinical settings (Iqbal et al., 2015).

Monoaminergic Systems Modulation

Long-term administration of Vilazodone has been shown to modulate rat brain monoaminergic systems, providing insights into its mechanisms of action at a neuronal level. This research is vital for understanding how Vilazodone affects brain chemistry, particularly in depression treatment (Mansari et al., 2015).

Safety And Hazards

Vilazodone may cause side effects such as nausea, vomiting, diarrhea, and sleep problems . It may also cause serious side effects like seizures, blurred vision, unusual bleeding, and low levels of sodium in the body . It’s important to monitor for possible worsening of depression, suicidality, or unusual changes in behavior, especially at the beginning of therapy or during periods of dosage adjustments .

properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBRGFNBNQSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936833
Record name 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vilazodone hydrochloride

CAS RN

163521-08-2
Record name 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163521-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vilazodone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VILAZODONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 g of 1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)-piperazine dihydrochloride Form XII are dispersed in 1 l water. After stirring for 48 hours the crystals are recovered by filtration, and drying in vacuo to constant weight at room temperature leads to 1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)-piperazine hydrochloride hydrate of Form V.
Name
1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)-piperazine dihydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
XII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.6 g of 1-[4-(5-cyanoindol-3-yl)butyl]4-(2-carbamoyl-benzofuran-5-yl)-piperazine is dissolved in tetrahydrofuran and 19.4 ml 1N hydrochloric acid and 7.4 ml water are added within 30 minutes to this solution at 35-37° C. After stirring of five hours, precipitation occurs and suction filtration is effected. Drying in vacuo at room temperature to constant weight leads to the solvate of 1-[4-(5-cyanoindol-3-yl)butyl]4-(2-carbamoyl-benzofuran-5-yl)-piperazine hydrochloride with tetrahydrofuran of Form X which present the x-ray diffraction spectrum of FIG. 15.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Similar process for the preparation of vilazodone is also reported in Journal of Medicinal Chemistry, 2004, Vol. 47, No. 19, pages 4684-4692 (hereinafter referred to as the ‘JMC article’). As per the process reported in the JMC article (see column-1 of Page No. 4690), the vilazodone is prepared by reacting 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]benzofuran-2-carboxylic acid with 2-chloro-1-methylpyridinium iodide in the presence of N-methylpyrrolidone to produce a reaction mass, followed by drop wise addition of ethyldiisopropyl amine while introducing ammonia gas and subsequent work up to produce vilazodone. The resulting vilazodone free base is then converted into its hydrochloride salt by dissolving vilazodone free base in hot 2-propanol to form a solution, followed by slow addition of HCl-saturated 2-propanol at room temperature until complete precipitation occurs to yield vilazodone hydrochloride (Melting Point: 277-279° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vilazodone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vilazodone hydrochloride
Reactant of Route 3
Reactant of Route 3
Vilazodone hydrochloride
Reactant of Route 4
Reactant of Route 4
Vilazodone hydrochloride
Reactant of Route 5
Vilazodone hydrochloride
Reactant of Route 6
Reactant of Route 6
Vilazodone hydrochloride

Citations

For This Compound
251
Citations
LA Sorbera, X Rabasseda, J Silvestre… - Drugs of the …, 2001 - access.portico.org
Depressive disorders include several conditions such as two major forms of unipolar depression (ie, major depression and dysthymia), adjustment disorder, subsyndromal depression (…
Number of citations: 38 access.portico.org
E Choi, M Zmarlicka, MJ Ehret - American Journal of Health …, 2012 - academic.oup.com
… In this study, 616 patients 18–70 years of age were treated with vilazodone hydrochloride (… vilazodone hydrochloride 40 mg once daily was safe and well tolerated in adults with MDD. …
Number of citations: 40 academic.oup.com
S Ghosh, S Venkatesh, BVV Ravikumar - Int J PharmTech Res, 2015 - researchgate.net
… The RP-HPLC method developed in the present study has been used to quantify vilazodone hydrochloride. The average area was taken and % accuracy was calculated. The mean …
Number of citations: 16 www.researchgate.net
D Guay - The Consultant Pharmacist®, 2012 - ingentaconnect.com
Objective: Vilazodone (VIIBRYD, Trovis Pharmaceuticals; New Haven, Connecticut, also known as 659746, EMD68843, SB-659746-A) is a newly introduced antidepressant that has …
Number of citations: 13 www.ingentaconnect.com
SS Panda, VVB Ravi Kumar, S Beg… - Journal of …, 2016 - academic.oup.com
A stability-indicating liquid chromatographic method was developed employing the principles of quality by design (QbD) to quantify vilazodone hydrochloride (VLN) in pharmaceutical …
Number of citations: 18 academic.oup.com
N Yadav, A Goyal - International Journal of Current …, 2017 - researchgate.net
Objective: In the present research work three simple, accurate, precise methods of the UV-visible spectrophotometric method was developed and validated for the estimation of …
Number of citations: 10 www.researchgate.net
MM Annapurna, K Anusha, AS Sharief… - Research Journal of …, 2017 - indianjournals.com
… the determination of Vilazodone hydrochloride in pharmaceutical formulations. Vilazodone hydrochloride is a strong dopamine antagonist. Vilazodone hydrochloride was approved by …
Number of citations: 5 www.indianjournals.com
MP Kualiti - Malaysian Journal of Analytical Sciences, 2015 - mjas.analis.com.my
The present work deals with development and validation of a novel, robust, precise and accurate spectrophotometric method, for the estimation of vilazodone hydrochloride in tablets …
Number of citations: 12 mjas.analis.com.my
P Giradkar, DH Patel - Current Drug Therapy, 2021 - ingentaconnect.com
… spray solution to deliver vilazodone hydrochloride to the brain … Vilazodone hydrochloride acts by enhancing the serotonergic … vilazodone hydrochloride multi-dose nasal spray solution …
Number of citations: 1 www.ingentaconnect.com
SR Chaudhari, VK Salunkhe, HS Deore… - Sustainable Chemistry …, 2021 - Elsevier
A rapid and green biodegradable anionic surfactant-assisted spectrophotometric experiments were developed and validated to quantify vilazodone hydrochloride (VLZ) in …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.